2,3-Bis(trifluoromethyl)benzene-1,4-diol
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Overview
Description
2,3-Bis(trifluoromethyl)benzene-1,4-diol is a chemical compound with the molecular formula C8H4F6O2 It is characterized by the presence of two trifluoromethyl groups and two hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3-dibromo-1,4-dihydroxybenzene with trifluoromethylating agents under specific conditions
Industrial Production Methods
Industrial production methods for 2,3-Bis(trifluoromethyl)benzene-1,4-diol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(trifluoromethyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction can produce dihydroxy derivatives .
Scientific Research Applications
2,3-Bis(trifluoromethyl)benzene-1,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Bis(trifluoromethyl)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl and trifluoromethyl groups. These interactions can affect various biochemical pathways and processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Similar structure but lacks hydroxyl groups.
1,3-Bis(trifluoromethyl)benzene: Different position of trifluoromethyl groups.
Dihydroxybenzenes: Compounds like catechol and hydroquinone with hydroxyl groups but without trifluoromethyl groups.
Uniqueness
2,3-Bis(trifluoromethyl)benzene-1,4-diol is unique due to the presence of both trifluoromethyl and hydroxyl groups, which impart distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry .
Properties
CAS No. |
737001-88-6 |
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Molecular Formula |
C8H4F6O2 |
Molecular Weight |
246.11 g/mol |
IUPAC Name |
2,3-bis(trifluoromethyl)benzene-1,4-diol |
InChI |
InChI=1S/C8H4F6O2/c9-7(10,11)5-3(15)1-2-4(16)6(5)8(12,13)14/h1-2,15-16H |
InChI Key |
MXYMVGJIRVOUAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
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